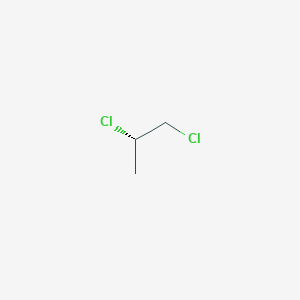

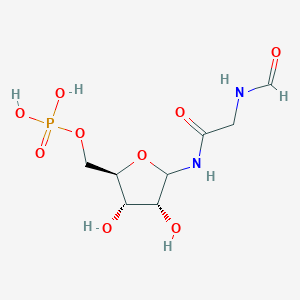

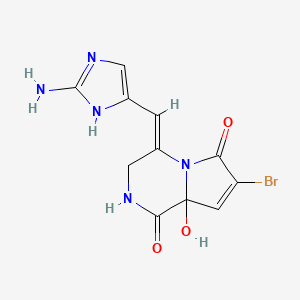

![molecular formula C22H29NO9 B1258126 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2,3-dihydroxybutanedioic acid](/img/structure/B1258126.png)

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2,3-dihydroxybutanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic used as an alternative or adjunct to codeine for treating moderate to severe pain, severe dyspnea, and cough . It was developed in Germany in 1908 during an international search for a more effective antitussive agent to help reduce the spread of airborne infectious diseases such as tuberculosis . It was marketed in 1911 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrocodeine bitartrate is synthesized through the hydrogenation of codeine. The process involves the reduction of the double bond in the codeine molecule, resulting in the formation of dihydrocodeine . The bitartrate salt is then formed by reacting dihydrocodeine with tartaric acid under controlled conditions .

Industrial Production Methods

Industrial production of dihydrocodeine bitartrate involves large-scale hydrogenation of codeine using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete reduction of the double bond . The resulting dihydrocodeine is then purified and reacted with tartaric acid to form the bitartrate salt .

Chemical Reactions Analysis

Types of Reactions

Dihydrocodeine bitartrate undergoes several types of chemical reactions, including:

Oxidation: Dihydrocodeine can be oxidized to form dihydromorphine, a highly active metabolite.

Reduction: The reduction of codeine to dihydrocodeine is a key step in its synthesis.

Substitution: Various substitution reactions can occur on the aromatic ring and the nitrogen atom of the dihydrocodeine molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for the reduction of codeine.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Dihydromorphine.

Reduction: Dihydrocodeine.

Substitution: Various substituted dihydrocodeine derivatives.

Scientific Research Applications

Dihydrocodeine bitartrate has several scientific research applications, including:

Biology: Studied for its effects on opioid receptors and its potential use in treating opioid addiction.

Medicine: Used in clinical research to study its efficacy and safety in treating pain, dyspnea, and cough.

Industry: Employed in the pharmaceutical industry for the production of pain relief medications.

Mechanism of Action

Dihydrocodeine bitartrate exerts its effects by binding to and activating μ opioid receptors in the central nervous system . This activation inhibits intracellular adenylate cyclase, leading to reduced calcium influx via membrane calcium channels and increased potassium permeability by opening membrane potassium channels . These actions result in decreased neuronal excitability and pain perception . Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for μ opioid receptors .

Comparison with Similar Compounds

Similar Compounds

Codeine: An opioid analgesic used for mild to moderate pain and cough.

Hydrocodone: A semi-synthetic opioid used for severe pain and as a cough suppressant.

Oxycodone: A semi-synthetic opioid used for managing moderate to severe pain.

Uniqueness

Dihydrocodeine bitartrate is unique due to its semi-synthetic nature and its specific use as an alternative or adjunct to codeine . It has a higher potency and longer duration of action compared to codeine . Additionally, its metabolite, dihydromorphine, contributes to its analgesic effects, making it more effective in pain management .

Properties

Molecular Formula |

C22H29NO9 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13-,17-,18-;/m0./s1 |

InChI Key |

ZGSZBVAEVPSPFM-FFHNEAJVSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

Contugesic DF 118 DHC Continus DHC Mundipharma Dicodin dihydrocodeine dihydrocodeine acetate, (5alpha,6alpha)-isomer dihydrocodeine bitartrate dihydrocodeine hydrochloride, (5alpha,6alpha)-isomer dihydrocodeine phosphate (1:1), (5alpha,6alpha)-isomer dihydrocodeine tartrate (1:1), (5alpha,6alpha)-(R-(R*,R*))-isomer dihydrocodeine tartrate (1:1), (5alpha,6beta)-(R-(R*,R*))-isomer dihydrocodeine, (5alpha,6alpha,14alpha)-isomer dihydrocodeine, (5alpha,6beta)-isomer dihydrocodeine, (5alpha,6beta,14alpha)-isomer dihydrocodeine, thiocyanate salt (5alpha,6alpha)-isomer Paracodin Paracodina paramol 118 Rikodeine Tiamon Tosidrin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1258048.png)

![N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B1258051.png)

![(4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1258059.png)

![2-[4-(1,4-Dithiepan-6-yl)-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1258061.png)